molecular formula C11H10O4 B6257975 2-(4-ethynyl-2-methoxyphenoxy)acetic acid CAS No. 29171-46-8

2-(4-ethynyl-2-methoxyphenoxy)acetic acid

Cat. No.: B6257975
CAS No.: 29171-46-8
M. Wt: 206.19 g/mol
InChI Key: MNPJRTBMWVUADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethynyl-2-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C11H10O4 It is characterized by the presence of an ethynyl group and a methoxy group attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethynyl-2-methoxyphenoxy)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethynyl-2-methoxyphenol and chloroacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-ethynyl-2-methoxyphenol is reacted with chloroacetic acid under reflux conditions in an appropriate solvent like ethanol or water. The reaction mixture is then neutralized and the product is extracted and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethynyl-2-methoxyphenoxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(4-ethynyl-2-methoxyphenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethynyl-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding. The methoxy group may also influence the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)acetic acid: Lacks the ethynyl group, which may result in different chemical and biological properties.

    2-(4-ethynylphenoxy)acetic acid: Lacks the methoxy group, which can affect its solubility and reactivity.

Uniqueness

2-(4-ethynyl-2-methoxyphenoxy)acetic acid is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

29171-46-8

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-(4-ethynyl-2-methoxyphenoxy)acetic acid

InChI

InChI=1S/C11H10O4/c1-3-8-4-5-9(10(6-8)14-2)15-7-11(12)13/h1,4-6H,7H2,2H3,(H,12,13)

InChI Key

MNPJRTBMWVUADN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#C)OCC(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.